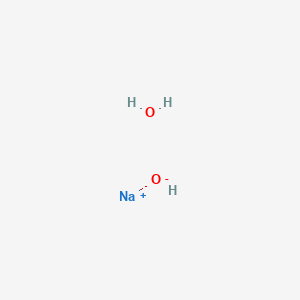

Sodium hydroxide monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium hydroxide monohydrate Crystals

This guide provides an in-depth exploration of the synthesis and characterization of sodium hydroxide monohydrate (NaOH·H₂O) crystals, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established scientific principles to ensure reproducibility and accuracy.

Introduction

Sodium hydroxide, a cornerstone of the chemical industry, exists in various hydrated forms, with the monohydrate being of significant interest due to its prevalence in commercial products and its specific crystallization behavior.[1] Understanding the synthesis and characterization of this compound is crucial for quality control, process optimization, and fundamental research into hydration and crystallization phenomena. This guide offers a detailed examination of the principles and practices for producing and analyzing these crystals.

I. Synthesis of this compound Crystals

The synthesis of this compound crystals is predicated on the principles of solution chemistry and thermodynamics, as elegantly depicted in the NaOH-H₂O phase diagram. The monohydrate crystallizes from aqueous solutions within a specific temperature and concentration range, typically between 12.3 °C and 61.8 °C.[1]

Causality of Experimental Choices

The selection of a specific crystallization method is dictated by the desired crystal size, purity, and yield. Cooling crystallization is a widely employed technique due to its relative simplicity and scalability. The starting concentration of the sodium hydroxide solution is a critical parameter; a supersaturated solution is required to initiate crystallization. The rate of cooling directly influences the nucleation and growth of the crystals, with slower cooling rates generally favoring the formation of larger, more well-defined crystals. Agitation is essential to ensure a homogenous temperature and concentration throughout the solution, which promotes uniform crystal growth and prevents the formation of agglomerates.

Experimental Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of this compound crystals via cooling crystallization.

Caption: A schematic overview of the cooling crystallization process for this compound.

Detailed Step-by-Step Methodology for Synthesis

Materials:

-

Sodium hydroxide (NaOH) pellets or flakes (high purity)

-

Deionized water

-

Crystallization vessel (glass reactor with overhead stirrer and temperature control)

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum pump)

-

Filter paper

Protocol:

-

Solution Preparation: Carefully prepare a concentrated sodium hydroxide solution (e.g., 50-60% by weight) by slowly adding NaOH to deionized water with constant stirring in a beaker placed in an ice bath to manage the exothermic reaction.

-

Crystallization:

-

Transfer the prepared NaOH solution to the crystallization vessel.

-

Heat the solution to approximately 70°C to ensure all NaOH is dissolved.

-

Begin controlled cooling of the solution at a rate of 5-10°C per hour while maintaining gentle agitation.

-

Observe the formation of crystals as the solution cools and becomes supersaturated. The monohydrate will crystallize in the temperature range of 61.8°C down to 12.3°C.[1]

-

-

Crystal Harvesting:

-

Once the desired temperature is reached and crystallization appears complete, stop the cooling and agitation.

-

Set up the vacuum filtration apparatus.

-

Carefully pour the crystal slurry onto the filter paper in the Büchner funnel and apply vacuum to separate the crystals from the mother liquor.

-

-

Washing and Drying:

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Continue the vacuum to air-dry the crystals for a short period.

-

Transfer the crystals to a desiccator containing a suitable drying agent (e.g., silica gel) and dry under vacuum until a constant weight is achieved.

-

II. Characterization of this compound Crystals

A multi-faceted approach to characterization is essential to confirm the identity, purity, and structural integrity of the synthesized crystals.

Relationship between Characterization Techniques

The following diagram illustrates how different analytical techniques provide complementary information for a comprehensive characterization of NaOH·H₂O crystals.

Caption: Interrelation of analytical methods for the comprehensive characterization of NaOH·H₂O.

Purity Analysis by Titration

Principle: Titration with a standardized acid allows for the quantitative determination of the total alkalinity of the sample, which is then used to calculate the purity of the sodium hydroxide. A two-indicator method can distinguish between hydroxide and carbonate, a common impurity.[2][3]

Experimental Protocol:

-

Accurately weigh approximately 2 g of the synthesized crystals and dissolve in 80 mL of carbon dioxide-free deionized water.[3]

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with a standardized 1 M hydrochloric acid (HCl) solution until the pink color disappears. Record the volume of HCl used.

-

Add 2-3 drops of methyl orange indicator to the same solution.

-

Continue the titration with 1 M HCl until the solution turns from yellow to a persistent pinkish-orange. Record the second volume of HCl used.

-

The first endpoint corresponds to the neutralization of all the hydroxide and half of the carbonate. The second endpoint corresponds to the neutralization of the remaining half of the carbonate. This allows for the calculation of both NaOH and any sodium carbonate impurity.[3]

X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for identifying crystalline phases and determining crystal structures. The diffraction pattern is unique to a specific crystalline material and can be compared to known standards for identification. This compound crystallizes in the orthorhombic system.[4]

Experimental Protocol:

-

Finely grind a small, representative sample of the crystals to a homogeneous powder.

-

Mount the powdered sample on a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters (e.g., 2θ range, step size, scan speed) appropriate for the sample.

-

Collect the diffraction pattern.

-

Process the data and compare the resulting diffractogram with reference patterns for this compound from crystallographic databases.

Vibrational Spectroscopy: FTIR and Raman

Principle: Fourier-transform infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint that can be used for identification and to study intermolecular interactions, such as hydrogen bonding. The presence of water of hydration and the hydroxide ion will give rise to characteristic vibrational bands.[4][5]

Experimental Protocol (FTIR-ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the crystal sample onto the ATR crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

Identify characteristic peaks for O-H stretching (from both hydroxide and water), and water bending modes.

Experimental Protocol (Raman):

-

Place a small amount of the crystal sample on a microscope slide or in a capillary tube.

-

Focus the laser beam on the sample.

-

Acquire the Raman spectrum, optimizing parameters such as laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio.

-

Analyze the spectrum for characteristic vibrational modes. The OH⁻ stretching peak for solid NaOH is observed around 3633 cm⁻¹.[5]

Thermal Analysis: TGA and DSC

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[6] For this compound, TGA can be used to determine the water content, and DSC can identify phase transitions such as melting.

Experimental Protocol (TGA):

-

Accurately weigh a small amount of the crystal sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The mass loss corresponding to the dehydration of the monohydrate should be observed.

Experimental Protocol (DSC):

-

Accurately weigh a small amount of the crystal sample into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature. An endothermic peak corresponding to the melting of the monohydrate should be observed. The melting point of NaOH·H₂O is 65.10 °C.[1]

III. Data Presentation

| Property | Technique | Expected Result |

| Purity | Titration | > 98% (typical for lab synthesis) |

| Crystal Structure | XRD | Orthorhombic |

| Vibrational Modes | FTIR/Raman | Characteristic O-H stretching and H₂O bending frequencies |

| Water Content | TGA | Mass loss corresponding to one mole of water per mole of NaOH |

| Melting Point | DSC | ~65.1 °C |

Conclusion

The synthesis and characterization of this compound crystals require a systematic and multi-technique approach. By carefully controlling the crystallization conditions, high-purity crystals can be reliably produced. A comprehensive characterization, employing titrimetric, crystallographic, spectroscopic, and thermal analysis techniques, provides a complete picture of the material's identity, purity, and physical properties. The protocols and principles outlined in this guide serve as a robust foundation for researchers and scientists working with this important chemical compound.

References

-

Purity determination of sodium hydroxide. (2022, October 7). Retrieved from [Link]

-

Method of Analysis for Sodium Hydroxide. (2008, June 30). Pharmaguideline. Retrieved from [Link]

- Krishnamurti, D. (1957). The Raman and infra-red spectra of some solid hydroxides. Proceedings of the Indian Academy of Sciences - Section A, 46(3), 183-200.

-

Purity determination of sodium hydroxide | Autotitrator COM-A19. (2023, June 21). JM Science. Retrieved from [Link]

-

Experiment NO. (2) Preparation and Standardization of Sodium Hydroxide. (n.d.). Retrieved from [Link]

-

Percentage Purity of NaOH (Sodium Hydroxide). (2021, January 1). TEXTILE CHEMROSE. Retrieved from [Link]

-

Sodium hydroxide. (n.d.). SpectraBase. Retrieved from [Link]

-

Raman spectra of the sample of anhydrous NaOH at different temperatures. (n.d.). ResearchGate. Retrieved from [Link]

- Mccool, M. A., & Litchinsky, D. (1999). Raman spectra from very concentrated aqueous NaOH and from wet and dry, solid, and anhydrous molten, LiOH, NaOH, and KOH. The Journal of chemical physics, 111(19), 8899–8911.

-

(a) Raman spectra for the NaOH solution at 17.2 wt.%. (b) Evolution of the Raman spectra for increasing concentration of NaOH, the spectra are normalized at 3618 cm -1 . (c) Intensity ratio between the intensity at 3618 cm -1 (OH associated with sodium cation) and at 3461 cm -1 (antisymetric stretching of pure water) versus the NaOH concentration. (n.d.). ResearchGate. Retrieved from [Link]

-

ATR-FTIR spectra of (a) NaOH (0.1 N) with air background, (b) SMX... (n.d.). ResearchGate. Retrieved from [Link]

-

SODIUM HYDROXIDE. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

- Kircher, J. F. (1969). U.S. Patent No. 3,477,829. Washington, DC: U.S.

- Ajinomoto Co Inc. (1976). U.S. Patent No. 3,983,215. Washington, DC: U.S.

-

Raman and FTIR study of NaOH and NaOD under pressure. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectra for the original sample, NaOH-treated sample and... (n.d.). ResearchGate. Retrieved from [Link]

-

Sodium hydroxide - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

The structure of aqueous sodium hydroxide solutions: A combined solution x-ray diffraction and simulation study. (n.d.). ResearchGate. Retrieved from [Link]

-

How to Make Sodium Hydroxide Chemically: 11 Steps (with Pictures). (n.d.). wikiHow. Retrieved from [Link]

-

Growth of Single Crystals. (n.d.). IS MUNI. Retrieved from [Link]

-

X-ray diffraction (XRD) patterns of the precipitated powder produced in 4% NaOH solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Sodium hydroxide. (n.d.). Wikipedia. Retrieved from [Link]

- Murch, L. E., & Giauque, W. F. (1962). The thermodynamic properties of sodium hydroxide and its monohydrate. Heat capacities to low temperatures. Heats of solution. The Journal of Physical Chemistry, 66(10), 2052-2059.

-

Thermal Analysis DSC and TGA. (2020, April 17). NanoBusiness. Retrieved from [Link]

-

Thermal behavior of sodium hydroxide–structural concrete composition of sodium-cooled fast reactor. (n.d.). ResearchGate. Retrieved from [Link]

-

The structure of aqueous sodium hydroxide solutions: A combined solution x-ray diffraction and simulation study. (2008, January 23). The Journal of Chemical Physics. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

-

Plate-like sodium hydroxide crystals growing in a 10+ year old solution. (2020, October 23). Reddit. Retrieved from [Link]

-

TGA curve of untreated, NaOH, and silane PP/NBRr/SCB composites at... (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray Diffraction and Characterisation of Materials. (n.d.). Retrieved from [Link]

Sources

- 1. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 2. hiranuma.com [hiranuma.com]

- 3. Method of Analysis for Sodium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Raman spectra from very concentrated aqueous NaOH and from wet and dry, solid, and anhydrous molten, LiOH, NaOH, and KOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Analysis DSC and TGA | NanoBusiness [nanobusiness.com.br]

An In-depth Technical Guide to the Crystal Structure Determination of Sodium Hydroxide Monohydrate

This guide provides a comprehensive overview of the principles, methodologies, and critical considerations involved in the determination of the crystal structure of sodium hydroxide monohydrate (NaOH·H₂O). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of crystallographic techniques.

Introduction: The Significance of Crystalline Form

Sodium hydroxide, a fundamental inorganic compound, is widely used across numerous industries, including pharmaceuticals, paper manufacturing, and chemical synthesis.[1][2] In the solid state, it readily forms a series of hydrates (NaOH·nH₂O), with the monohydrate being a common and stable form that crystallizes from aqueous solutions between 12.3 and 61.8 °C.[1]

The precise three-dimensional arrangement of atoms within a crystal, its crystal structure, dictates the material's fundamental physical and chemical properties. For a substance like NaOH·H₂O, understanding its crystal structure is paramount for:

-

Quality Control: Ensuring batch-to-batch consistency in industrial production.

-

Physicochemical Properties: Explaining properties such as solubility, stability, and hygroscopicity.

-

Process Optimization: Designing and controlling crystallization processes for purification and manufacturing.[3]

-

Computational Modeling: Providing an accurate empirical basis for theoretical simulations of its behavior.

This document details the authoritative methods for elucidating this structure, focusing on the gold-standard technique of X-ray diffraction, supplemented by neutron diffraction for a complete analysis.

The Crystal Structure of this compound: A Summary

The established crystal structure of this compound is orthorhombic.[1][2][4] The atoms are organized in a layered structure where each sodium ion is coordinated with six oxygen atoms—three from hydroxide ions and three from water molecules.[1][2] These layers are interconnected by a network of hydrogen bonds. The key crystallographic data are summarized in the table below.

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [1][4] |

| Space Group | Pbca (No. 61) | [1][5] |

| Lattice Parameters | a = 11.825 Å - 11.96 Å | [1][5] |

| b = 6.213 Å - 6.221 Å | [1][5] | |

| c = 6.069 Å - 6.134 Å | [1][5] | |

| α = β = γ = 90° | [5] | |

| Formula Units (Z) | 8 | [5] |

Primary Determinative Method: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement of a crystalline material.[6][7] It involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[6]

The following diagram illustrates the comprehensive workflow for structure determination.

Caption: Workflow for single-crystal structure determination.

Experimental Protocol: SC-XRD

Step 1: Crystal Growth and Selection (The Causality of Choice)

-

Preparation of a Saturated Solution : Prepare a concentrated aqueous solution of NaOH (e.g., >51% by mass).[1] The crystallization of the monohydrate is favored in the temperature range of 12.3 °C to 61.8 °C.[1]

-

Slow Evaporation/Cooling : Allow the solution to cool slowly or the solvent to evaporate in a controlled environment. A sealed container with a pinhole can facilitate slow evaporation.

-

Expertise & Experience : Rapid cooling or evaporation leads to the formation of many small, poorly-ordered crystals or even polycrystalline powder, which is unsuitable for SC-XRD. The goal is to grow a single, defect-free crystal by maintaining a state of slight supersaturation over an extended period.

-

-

Crystal Selection : Under a microscope, identify a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks or defects.

-

Mounting : Due to the hygroscopic nature of NaOH and its tendency to react with atmospheric CO₂, the selected crystal must be handled quickly in a low-humidity environment or a glovebox.[1][4] It is immediately coated in a cryo-protectant oil (e.g., Paratone-N) and mounted on a loop (e.g., a MiTeGen MicroLoop™).

Step 2: Data Collection

-

Mounting and Cooling : The mounted crystal is placed on the goniometer head of the diffractometer. A cold stream of nitrogen gas (typically at 100 K or -173 °C) is immediately directed onto the crystal.[7]

-

Trustworthiness : Cryo-cooling is a self-validating step. It significantly reduces atomic thermal vibrations, leading to sharper diffraction spots at higher angles. This reduction in thermal motion results in higher quality data, allowing for more precise determination of atomic positions and bond lengths.

-

-

X-ray Generation : Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) are generated and directed at the crystal.

-

Diffraction Data Acquisition : The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector (e.g., CCD or CMOS).[7] Each image captures the intensity and position of the diffracted X-ray spots. A complete dataset requires collecting data over a range of orientations.[6]

Step 3: Structure Solution and Refinement

-

Data Integration and Scaling : The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

-

Solving the Structure : The "phase problem" is the primary obstacle in crystallography. Since detectors only measure intensity (amplitude squared) and not the phase of the diffracted waves, phases must be computationally derived. For small molecules like NaOH·H₂O, direct methods, which use statistical relationships between intensities, are highly effective for generating an initial electron density map.[7][8]

-

Refinement : The initial atomic positions derived from the electron density map are refined using a least-squares method.[9] This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) based on the model.

-

Trustworthiness : The quality of the final structure is assessed by a residual factor, typically the R1 value. An R1 value below 5% (0.05) for high-quality data indicates an excellent agreement between the experimental data and the final structural model, ensuring a trustworthy result.[8]

-

Complementary Method: Powder X-ray Diffraction

When suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) is an invaluable alternative.[10][11] This technique uses a finely ground polycrystalline sample, which contains millions of crystallites in random orientations.

Protocol and Analysis: PXRD

-

Sample Preparation : A sample of NaOH·H₂O is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder. To prevent reaction with air, an airtight sample holder with a low-background window (e.g., Kapton) should be used.

-

Data Collection : The sample is irradiated with monochromatic X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted radiation at each angle.[11]

-

Rietveld Refinement : The resulting 1D diffractogram (intensity vs. 2θ) is a fingerprint of the crystalline phase(s). The crystal structure is refined using the Rietveld method.[9][12] This powerful technique fits the entire experimental powder pattern with a calculated profile based on a starting structural model. The refinement process adjusts lattice parameters, atomic positions, peak shape, and other instrumental variables to achieve the best possible fit.[9][12]

Definitive Hydrogen Location: The Role of Neutron Diffraction

X-rays scatter off the electron clouds of atoms. This makes it difficult to accurately locate hydrogen atoms, as they have only one electron.[13] Neutron diffraction provides the definitive solution to this problem. Neutrons scatter off atomic nuclei, and their scattering power is not dependent on atomic number.[13][14] Crucially, hydrogen (and its isotope deuterium) scatters neutrons strongly, allowing for their precise localization.[15][16]

For NaOH·H₂O, neutron diffraction experiments on a deuterated sample (NaOD·D₂O) have been instrumental in precisely determining the O-H (or O-D) bond lengths and characterizing the complex hydrogen-bonding network that holds the crystal lattice together.[16] This provides a complete and unambiguous description of the crystal structure.

The diagram below illustrates the coordination environment within the crystal structure.

Sources

- 1. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Sodium Hydroxide - Structure, Preparation, Applications & Properties - Chemistry - Aakash | AESL [aakash.ac.in]

- 3. US3477829A - this compound crystallization process - Google Patents [patents.google.com]

- 4. Sodium Hydroxide Formula: Structure and Properties [pw.live]

- 5. Sodium hydroxide--water (1/1/1) | H3NaO2 | CID 23719242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. MyScope [myscope.training]

- 13. mdpi.com [mdpi.com]

- 14. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 15. iiif.library.cmu.edu [iiif.library.cmu.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Hydroxide Monohydrate for Pharmaceutical Applications

Introduction

Sodium hydroxide monohydrate (NaOH·H₂O), a crystalline solid comprising sodium hydroxide and a single water molecule, is a critical excipient in the pharmaceutical industry. Its primary roles as a pH modifier and a key reactant in the synthesis of active pharmaceutical ingredients (APIs) are well-established. However, a deeper understanding of its thermodynamic properties is paramount for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and manufacturability of pharmaceutical formulations. This technical guide provides a comprehensive exploration of the core thermodynamic characteristics of this compound, detailing their experimental determination and elucidating their profound impact on drug development.

Fundamental Thermodynamic Properties of this compound

The thermodynamic behavior of this compound dictates its interactions within a formulation and its response to manufacturing processes. Key thermodynamic parameters provide a quantitative basis for predicting its performance.

Enthalpy and Entropy of Formation and Solution

The standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) are fundamental properties that define the energetic stability and disorder of a compound at standard state. The dissolution of sodium hydroxide in water is a highly exothermic process, a critical consideration in formulation development where localized temperature changes can impact the stability of sensitive APIs.[1][2]

The heat of solution, also known as the enthalpy of solution (ΔHsoln), quantifies the heat absorbed or released during the dissolution process. For this compound, this value is crucial for predicting the thermal effects during the preparation of aqueous solutions.

Heat Capacity and Phase Transitions

The specific heat capacity (Cp) of a substance is the amount of heat required to raise the temperature of a unit mass by one degree. Knowledge of the heat capacity of NaOH·H₂O is essential for thermal modeling of manufacturing processes such as mixing and granulation.

Sodium hydroxide and its hydrates exhibit a complex phase diagram with multiple stable and metastable forms.[2] this compound itself melts at 338.25 K (65.1 °C).[3] The heat of fusion (ΔHfus), the energy required for this phase transition, is a key parameter in processes involving melting or solidification.

Table 1: Key Thermodynamic Properties of Sodium Hydroxide and its Monohydrate

| Property | Value | Units | Source(s) |

| Sodium Hydroxide (NaOH) | |||

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -425.6 | kJ/mol | [4] |

| Standard Molar Entropy (S°₂₉₈) | 64.5 | J/(mol·K) | [4] |

| Heat Capacity (Cp) at 298 K | 59.5 | J/(mol·K) | [5][6] |

| Melting Point | 596 | K | [2] |

| This compound (NaOH·H₂O) | |||

| Heat of Fusion (ΔHfus) | 3776 ± 30 | cal/mol | [3][7] |

| Heat of Solution in infinite dilution (ΔHsoln) | -5134 ± 10 | cal/mol | [3][7] |

| Standard Molar Entropy (S°₂₉₈.₁₅) | 23.775 | gibbs/mol | [3][7] |

| Melting Point | 338.25 | K | [3][7] |

Experimental Determination of Thermodynamic Properties

Accurate determination of the thermodynamic properties of this compound is crucial for its effective application. This section details the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a powerful technique to study the thermal transitions of materials. For this compound, DSC can be used to determine its melting point and heat of fusion.

Experimental Protocol: DSC Analysis of NaOH·H₂O

-

Sample Preparation: Carefully weigh 5-10 mg of this compound into a hermetically sealed aluminum pan. The hygroscopic nature of NaOH·H₂O necessitates minimal exposure to the atmosphere.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected melting point, for example, 30 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the melting point, for example, 100 °C.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the monohydrate. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion.

Caption: Workflow for DSC analysis of NaOH·H₂O.

Coffee Cup Calorimetry for Determining Heat of Solution

A simple and effective method for determining the heat of solution is through coffee cup calorimetry. This technique measures the temperature change upon dissolving a known mass of solute in a known volume of solvent.

Experimental Protocol: Heat of Solution of NaOH·H₂O via Coffee Cup Calorimetry

-

Calorimeter Setup: Assemble a calorimeter using two nested Styrofoam cups with a lid. Insert a thermometer or temperature probe through a small hole in the lid.

-

Initial Measurements:

-

Measure and record the mass of the empty calorimeter.

-

Add a known volume (e.g., 100.0 mL) of deionized water to the calorimeter and record the total mass.

-

Allow the system to reach thermal equilibrium and record the initial temperature of the water (T_initial).

-

-

Dissolution:

-

Quickly weigh a known mass (e.g., 2-4 g) of this compound.

-

Carefully add the NaOH·H₂O to the water in the calorimeter, replace the lid, and gently swirl to dissolve.

-

-

Temperature Monitoring: Record the temperature at regular intervals until a maximum temperature (T_final) is reached and starts to decrease.

-

Calculations:

-

Calculate the heat absorbed by the solution (q_solution) using the formula: q_solution = m_solution * C_s_solution * ΔT where m_solution is the total mass of the solution, C_s_solution is the specific heat capacity of the solution (can be approximated as that of water, 4.184 J/g°C for dilute solutions), and ΔT is (T_final - T_initial).

-

The heat released by the dissolution of NaOH·H₂O (q_dissolution) is equal in magnitude but opposite in sign to q_solution.

-

Calculate the molar enthalpy of solution (ΔH_soln) by dividing q_dissolution by the number of moles of NaOH·H₂O dissolved.

-

Caption: Experimental workflow for coffee cup calorimetry.

Pharmaceutical Applications and the Importance of Thermodynamic Properties

The thermodynamic properties of this compound have significant implications for the development and stability of pharmaceutical products.

Hygroscopicity and its Impact on Solid Dosage Forms

Sodium hydroxide is highly hygroscopic, readily absorbing moisture from the air.[8] This property, directly related to the thermodynamics of water absorption, can have profound effects on solid dosage forms.

-

Physical Stability: Moisture uptake can lead to changes in powder flow, compaction properties, and tablet hardness.[8] It can also cause caking and clumping of powders during storage and manufacturing.

-

Chemical Stability: The presence of absorbed water can accelerate the degradation of moisture-sensitive APIs through hydrolysis.

-

Formulation Strategies: Understanding the hygroscopicity of NaOH·H₂O allows for the development of appropriate formulation strategies, such as the inclusion of other excipients to mitigate moisture uptake or the use of protective packaging.[9][10]

pH Modification and Drug Stability

Sodium hydroxide is a strong base and is widely used to adjust the pH of pharmaceutical formulations. The pH of a solution can significantly influence the solubility and stability of an API.

-

Solubility Enhancement: For weakly acidic drugs, increasing the pH with sodium hydroxide can enhance their solubility and dissolution rate.[11][12]

-

Stability Optimization: Many drugs exhibit pH-dependent stability. By using sodium hydroxide to maintain the pH in a range where the API is most stable, the shelf-life of the product can be extended.[11][13] The thermodynamic drive for the acid-base neutralization reaction ensures a stable final pH.

Thermodynamic Modeling in Formulation Development

Thermodynamic models can be employed to predict the stability and behavior of pharmaceutical formulations containing this compound. These models can help in:

-

Predicting Drug-Excipient Compatibility: By considering the thermodynamic properties of the API and excipients, potential incompatibilities that could lead to physical or chemical instability can be identified early in the development process.

-

Modeling Amorphous Solid Dispersions: The stability of amorphous solid dispersions, which are often used to improve the bioavailability of poorly soluble drugs, is governed by thermodynamic principles.[14] Understanding the thermodynamics of the system can help in selecting appropriate excipients and predicting the long-term stability of the amorphous form.[15]

Caption: Impact of NaOH·H₂O thermodynamic properties.

Conclusion

A thorough understanding of the thermodynamic properties of this compound is not merely an academic exercise but a practical necessity for the development of robust and stable pharmaceutical formulations. From its fundamental enthalpy and entropy to its phase behavior and heat of solution, these properties provide the scientific foundation for informed decision-making in formulation design, manufacturing process control, and stability prediction. By leveraging this knowledge, researchers and drug development professionals can mitigate risks associated with hygroscopicity, optimize API stability through precise pH control, and ultimately, deliver safer and more effective medicines.

References

-

Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.net. Retrieved from [Link]

- Murch, L. E., & Giauque, W. F. (1962). THE THERMODYNAMIC PROPERTIES OF SODIUM HYDROXIDE AND ITS MONOHYDRATE. HEAT CAPACITIES TO LOW TEMPERATURES. HEATS OF SOLUTION1. The Journal of Physical Chemistry, 66(10), 2052–2059.

-

Tan, B. K., Lee, J. Y., & Lee, W. K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Retrieved from [Link]

-

Coffee Cup Calorimetry: Determination of Heats of Reaction Using Hess's Law. (n.d.). Course Hero. Retrieved from [Link]

- Douglas, T. B., & Dever, J. L. (1954). The Heat Content From Temperature, and the Anhydrous Sodium Hydroxide: 0° to 700° C, the Transition Melting Point.

- Baird, J. A., Van Eerdenbrugh, B., & Taylor, L. S. (2015). Long-Term Amorphous Drug Stability Predictions Using Easily Calculated, Predicted, and Measured Parameters. Molecular Pharmaceutics, 12(8), 2635–2646.

-

Almotairy, A., Almutairi, M., Althobaiti, A., Alyahya, M., Sarabu, S., Alzahrani, A., Zhang, F., Bandari, S., & Repka, M. A. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Retrieved from [Link]

- Chen, Q., & Ji, Y. (2023). Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations. Industrial & Engineering Chemistry Research, 62(3), 1489–1500.

-

Coffee Cup Calorimetry Lab Guide. (n.d.). Scribd. Retrieved from [Link]

-

Sodium Hydroxide Specific Heat Capacity. (2019). nextfasr. Retrieved from [Link]

-

Sodium hydroxide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. PMC. Retrieved from [Link]

-

Calorimetry: Calculate Enthalpy. (2020). YouTube. Retrieved from [Link]

-

hydroxide when sodium metal react with water to produce sodium ... (2025). Filo. Retrieved from [Link]

-

Gani, R., & Fredenslund, A. (1993). Thermodynamic stability of solid pharmaceutical formulations. ResearchGate. Retrieved from [Link]

-

the role of thermodynamics in drug stability. (2015). SlideShare. Retrieved from [Link]

-

Sibanc, R., Smrkolj, M., & Kristl, A. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. PubMed. Retrieved from [Link]

-

Sodium hydroxide hydrate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Almotairy, A., Almutairi, M., Althobaiti, A., Alyahya, M., Sarabu, S., Alzahrani, A., Zhang, F., Bandari, S., & Repka, M. A. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. Retrieved from [Link]

-

Calorimetry Lab: Heat of Solution of NaOH. (2020). YouTube. Retrieved from [Link]

-

Calculats the standard molar entropy for NaOH(aq) using the equation and data given. 2Na(s... (n.d.). Gauth. Retrieved from [Link]

-

Murch, L. E., & Giauque, W. F. (1962). THE THERR.IODYSA?IIIC PROPERTIES OF SODIUM HYDROXIDE AND ITS MONOHYDR-4TE. HEAT CAPACITIES TO LOW TEMPERATURES. HEATS OF SOLUTION'. datapdf.com. Retrieved from [Link]

-

Sodium hydroxide. (n.d.). Wikipedia. Retrieved from [Link]

-

Sodium hydroxide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Calorimetry of Neutralization Reactions/Procedure. (n.d.). Purdue University. Retrieved from [Link]

-

Whats the heat capacity of NaOH I can't find it anywhere? (2005). Physics Forums. Retrieved from [Link]

-

How do I calculate the maximum temperature of an exothermic NaOH reaction in water? (2022). Stack Exchange. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

-

Sibanc, R., Smrkolj, M., & Kristl, A. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. ResearchGate. Retrieved from [Link]

-

Drawing Flow Diagrams with GraphViz. (2011). LornaJane. Retrieved from [Link]

-

Flowchart Creation. (n.d.). Developer Documentation. Retrieved from [Link]

-

Why are the NaOH solutions heated? (2018). Quora. Retrieved from [Link]

-

Thermal behavior of sodium hydroxide–structural concrete composition of sodium-cooled fast reactor. (2018). ResearchGate. Retrieved from [Link]

-

Building diagrams using graphviz. (2021). Chad's Blog. Retrieved from [Link]

-

Visualize graph, diagrams, and proces flows with graphviz.it. (2020). paulvanderlaken.com. Retrieved from [Link]

-

Standand Enthalpies of Formation & Standard Entropies of Common Compounds. (n.d.). Mr. Bigler. Retrieved from [Link]

-

Sodium hydroxide. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Sodium Hydroxide Specific Heat Capacity - nextfasr [nextfasr987.weebly.com]

- 2. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mrbigler.com [mrbigler.com]

- 5. Sodium hydroxide [webbook.nist.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. datapdf.com [datapdf.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Purity Assessment of Sodium Hydroxide Monohydrate for Research Applications

The Imperative of Purity: Why Sodium Hydroxide Monohydrate Demands Scrutiny

Sodium hydroxide (NaOH), a cornerstone reagent in scientific research and pharmaceutical development, is deceptively simple.[1][2] While ubiquitously used for pH regulation, saponification, and as a catalyst, its efficacy and the integrity of the experimental outcomes it influences are directly contingent on its purity. For researchers, particularly in drug development, the seemingly minor presence of impurities can lead to significant consequences, including altered reaction kinetics, compromised final product purity, and unforeseen side reactions.[3][4]

Sodium hydroxide is notoriously hygroscopic and readily absorbs atmospheric carbon dioxide, leading to the formation of sodium carbonate (Na₂CO₃), the most common and impactful impurity.[2][5][6][7] Other prevalent contaminants can include chlorides, sulfates, heavy metals, and excess water, which can deviate the compound from its precise monohydrate form.[3][8] This guide provides a comprehensive framework for the analytical chemist and research scientist to rigorously assess the purity of this compound, ensuring its suitability for sensitive applications. It is structured not as a rigid protocol but as a logical workflow, grounding every procedural choice in established analytical principles.

The Analytical Triad: A Multi-Faceted Approach to Purity Verification

A comprehensive assessment of this compound purity cannot rely on a single technique. Instead, a triad of analytical approaches is required to quantify the active ingredient, identify and measure key impurities, and verify the water content.

Assay of Total Alkali & Carbonate Content by Titrimetry

The foundational analysis for NaOH purity is the determination of its total alkali content. This is most commonly achieved through acid-base titration, a robust and accurate method when performed correctly.[9]

The Scientific Rationale: Double-Indicator Titration

The classic and widely adopted method is a double-indicator titration, which ingeniously allows for the separate quantification of hydroxide and carbonate content within a single sample run.[10][11][12] The principle hinges on the two distinct pKa values associated with the protonation of carbonate.

-

First Endpoint (Phenolphthalein): The titration is initiated with a strong acid (typically HCl or H₂SO₄) using phenolphthalein as an indicator.[11] In this phase, all the hydroxide (a strong base) is neutralized, and the carbonate is converted to bicarbonate:

-

NaOH + HCl → NaCl + H₂O

-

Na₂CO₃ + HCl → NaHCO₃ + NaCl The phenolphthalein indicator, which changes color around pH 8.2-10, signals the completion of these two reactions.

-

-

Second Endpoint (Methyl Orange): After the phenolphthalein endpoint is reached, methyl orange indicator is added.[10] The titration continues, neutralizing the bicarbonate formed in the first stage:

-

NaHCO₃ + HCl → NaCl + H₂O + CO₂ The methyl orange endpoint, occurring at a pH of approximately 3.1-4.4, marks the complete neutralization of all alkaline species.

-

The volume of acid used in the first titration corresponds to all of the hydroxide and half of the carbonate. The volume used in the second stage corresponds only to the remaining half of the carbonate. This allows for a straightforward calculation of both species.

Logical Workflow for Purity Assessment

Sources

- 1. asiachmical.com [asiachmical.com]

- 2. hiranuma.com [hiranuma.com]

- 3. dravyom.com [dravyom.com]

- 4. causticsodaco.com [causticsodaco.com]

- 5. jmscience.com [jmscience.com]

- 6. lcms.cz [lcms.cz]

- 7. metrohm.com [metrohm.com]

- 8. reachcentrum.eu [reachcentrum.eu]

- 9. Full Guide to What is Caustic Soda Purity? - Maro Trade Company [marotradeco.com]

- 10. Method of Analysis for Sodium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. pharmapath.in [pharmapath.in]

An In-depth Technical Guide on the Safe Laboratory Use of Sodium Hydroxide Monohydrate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxide (NaOH), commonly known as caustic soda or lye, is a cornerstone of numerous laboratory procedures, from pH adjustment and saponification reactions to its use as a powerful cleaning agent.[1] In its monohydrate form (NaOH·H₂O), it presents as a white, crystalline solid that readily absorbs moisture and carbon dioxide from the atmosphere.[2] While indispensable, its highly corrosive nature demands a comprehensive understanding of its properties and strict adherence to safety protocols to mitigate the significant risks it poses.[1][2] This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of sodium hydroxide monohydrate in a laboratory setting, ensuring the well-being of personnel and the integrity of research.

Hazard Identification and Risk Assessment: A Proactive Stance

A thorough understanding of the hazards associated with this compound is the foundation of a robust safety protocol. It is classified as a corrosive substance that can cause severe skin burns, serious eye damage, and irritation to the respiratory tract.[3][4]

GHS Classification and Key Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For sodium hydroxide, the key classifications include:

-

Skin Corrosion/Irritation: Category 1A - Causes severe skin burns and eye damage.[5][6]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[5][6]

-

Corrosive to Metals: Category 1 - May be corrosive to metals.[5]

It is crucial to recognize that the severity of the corrosive effects is directly related to the concentration of the sodium hydroxide solution and the duration of contact.[7] Even dilute solutions can cause significant irritation.[7]

}

GHS Hazard Communication for Sodium Hydroxide

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling.

| Property | Value |

| CAS Number | 12179-02-1[8] |

| Molecular Formula | NaOH·H₂O[2] |

| Molecular Weight | 58.01 g/mol |

| Appearance | White, crystalline solid[9] |

| Odor | Odorless[10] |

| pH | 13-14 (for solutions)[9][11] |

| Melting Point | 65.1 °C (Monohydrate)[2] |

| Boiling Point | 1388 °C (Anhydrous)[11] |

| Solubility in Water | Highly soluble, exothermic reaction[2] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary objective when working with sodium hydroxide is to prevent any contact with the body. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Fume Hood: All work with solid sodium hydroxide and concentrated solutions should be conducted in a certified chemical fume hood.[9] This provides crucial protection from inhaling dust or aerosols and acts as a physical barrier.[9]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain airborne levels below recommended exposure limits.[12]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[13] Immediate and prolonged flushing is critical in the event of an exposure.[14]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.[10]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[15] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[15][16]

-

Skin and Body Protection: A lab coat is the minimum requirement.[9] For handling larger quantities or more concentrated solutions, a chemical-resistant apron or suit is recommended.[15] Do not wear leather shoes, as caustic soda can disintegrate them.[16]

-

Hand Protection: Wear chemical-resistant gloves.[16] Suitable materials for sodium hydroxide solutions include butyl rubber, natural rubber, neoprene rubber, nitrile rubber, and PVC.[10][15] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your hands.[17]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with the appropriate cartridges for inorganic bases should be used.[14][15]

}

Personal Protective Equipment (PPE) Workflow

Safe Handling and Storage: Procedural Discipline

Strict adherence to established procedures for handling and storage is paramount to preventing accidents.

Handling

-

Training: All personnel handling sodium hydroxide must receive thorough training on its hazards and safe handling procedures.[18]

-

Dissolving: The dissolution of sodium hydroxide in water is a highly exothermic reaction that can generate significant heat, potentially causing boiling and splashing.[7][19] Always add sodium hydroxide slowly to water with constant stirring; never add water to sodium hydroxide. [16][19]

-

Incompatible Materials: Sodium hydroxide reacts violently with strong acids.[10] It is also corrosive to metals such as aluminum, tin, and zinc, producing flammable hydrogen gas.[10][20] Keep it away from flammable liquids and organic halogens.[9]

Storage

-

Containers: Store sodium hydroxide in its original, tightly sealed container.[16] It should be stored in a corrosion-resistant container with a resistant inner liner.[11][16] Do not store in metal containers.[21]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9][16] The storage area should be locked to prevent unauthorized access.[16]

-

Hygroscopic Nature: Sodium hydroxide is hygroscopic and readily absorbs moisture and carbon dioxide from the air, which can lead to the formation of sodium carbonate.[2][4] Therefore, it is crucial to keep containers tightly sealed when not in use.[13]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[9][22] Seek immediate medical attention.[9] Continue flushing during transport to the hospital.[9]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[9][22] Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[11] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. [17] If the person is conscious and able to swallow, give them a cup of water to drink to dilute the chemical.[22] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Spill and Leak Procedures

-

Evacuate: Evacuate non-essential personnel from the spill area.[9]

-

Containment: For small spills, contain the material using a spill kit or absorbent material like dry sand or earth.[9][16] Do not use water to clean up a spill of solid sodium hydroxide.[10][21]

-

Neutralization: Neutralize the residue of a spill with a dilute or weak acid.[16]

-

Large Spills: For large spills, contact your institution's emergency response team or environmental health and safety department.[9][17]

}

Emergency Response Workflow for Sodium Hydroxide

Waste Disposal: Environmental Responsibility

Sodium hydroxide is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[10][21]

-

Containment: Collect all sodium hydroxide waste, including contaminated materials, in a designated and properly labeled hazardous waste container.[21]

-

Incompatible Wastes: Do not mix sodium hydroxide waste with incompatible materials.[21]

-

Professional Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's designated waste management provider.[21] Do not pour sodium hydroxide down the drain.[21]

Conclusion

This compound is a powerful and versatile laboratory reagent, but its safe use hinges on a culture of safety, comprehensive training, and unwavering adherence to established protocols. By internalizing the principles outlined in this guide—from proactive hazard assessment and the diligent use of personal protective equipment to disciplined handling and a prepared emergency response—researchers, scientists, and drug development professionals can harness the utility of sodium hydroxide while ensuring a safe and secure laboratory environment.

References

-

CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide.

-

Canadian Centre for Occupational Health and Safety (CCOHS). Sodium Hydroxide.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydroxide.

-

Tennessee Department of Health. Sodium Hydroxide.

-

University of California, Santa Barbara. Sodium Hydroxide - Standard Operating Procedure.

-

Chemistry For Everyone. What First Aid Measures Should Be Taken If Exposed To Sodium Hydroxide?

-

Carl ROTH. Safety Data Sheet: Sodium hydroxide.

-

GOV.UK. Sodium hydroxide: incident management.

-

CLEAPSS Science. Student safety sheets 31 Sodium hydroxide.

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Sodium hydroxide.

-

Lab Alley. How to Dispose of Sodium Hydroxide.

-

State of Michigan. Sodium hydroxide.

-

GESTIS Substance Database. Sodium hydroxide.

-

Sigma-Aldrich. SAFETY DATA SHEET - Sodium hydroxide.

-

Fisher Scientific. SAFETY DATA SHEET - this compound.

-

Flinn Scientific. Sodium Hydroxide - Safety Data Sheet.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Sodium hydroxide.

-

Quora. What are four safety precautions you should take when working with sodium hydroxide?

-

Wikipedia. Sodium hydroxide.

-

Tata Chemicals Ltd. SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.

-

SLAC National Accelerator Laboratory. Sodium Hydroxide Safe Handling Guideline.

-

Fisher Scientific. Material Safety Data Sheet - Sodium hydroxide, solid.

-

University of California, Merced. Standard Operating Procedure - Sodium hydroxide pellets.

-

U.S. Chemical Storage. How to Ensure Safe Sodium Hydroxide Storage.

-

Bionium. Sodium Hydroxide.

Sources

- 1. Chemical Storage Buildings for Caustic Sodium Hydroxide [uschemicalstorage.com]

- 2. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. bionium.miami.edu [bionium.miami.edu]

- 5. gestis.dguv.de [gestis.dguv.de]

- 6. chemos.de [chemos.de]

- 7. science.cleapss.org.uk [science.cleapss.org.uk]

- 8. fishersci.com [fishersci.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. nj.gov [nj.gov]

- 11. scienceinteractive.com [scienceinteractive.com]

- 12. michigan.gov [michigan.gov]

- 13. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium hydroxide [cdc.gov]

- 15. CCOHS: Sodium Hydroxide [ccohs.ca]

- 16. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 18. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 19. quora.com [quora.com]

- 20. tatachemicals.com [tatachemicals.com]

- 21. laballey.com [laballey.com]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Hydroxide Monohydrate in Controlled Environments

Foreword: Understanding the Criticality of Moisture Control for Sodium Hydroxide Monohydrate

Sodium hydroxide (NaOH), a cornerstone of chemical and pharmaceutical industries, exists in various forms, with the monohydrate (NaOH·H₂O) being a common and commercially significant variant.[1] Its profound hygroscopicity, the ability to readily attract and absorb moisture from the atmosphere, presents both challenges and opportunities in research, development, and manufacturing.[2][3] In controlled environments, particularly within the pharmaceutical and fine chemical sectors, a precise understanding and manipulation of this hygroscopic behavior are paramount to ensure product quality, stability, and process efficiency. An increase in moisture content can lead to physical changes like caking and deliquescence, as well as chemical degradation.

This technical guide provides an in-depth exploration of the hygroscopic nature of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of fundamental principles, practical experimental methodologies, and critical data to empower effective handling and control of this essential yet challenging compound.

The Physicochemical Landscape of this compound and Hygroscopicity

Sodium hydroxide is a white, odorless, and highly corrosive solid.[4] It readily absorbs both moisture and carbon dioxide from the air.[2][3] The monohydrate form, NaOH·H₂O, crystallizes from aqueous solutions under specific temperature and concentration ranges.[1]

The hygroscopic nature of a solid is fundamentally governed by the difference between the water vapor pressure at the surface of the material and the partial pressure of water vapor in the surrounding atmosphere. For a crystalline solid like this compound, this behavior is critically defined by its Critical Relative Humidity (CRH) . The CRH is the specific relative humidity (RH) of the ambient atmosphere, at a given temperature, above which the material will begin to absorb moisture and below which it will remain dry.[5] When the ambient RH exceeds the CRH, the solid will continue to absorb water until it dissolves and forms a saturated solution.[5]

A key finding for this compound is that it possesses a critical humidity between 10% and 15% relative humidity . This is a surprisingly low value, highlighting its extreme affinity for water. Below this RH range, the monohydrate will not absorb moisture and can even lose moisture to the atmosphere.

Quantifying Hygroscopicity: Methodologies and Data

A thorough understanding of a material's hygroscopic properties requires quantitative measurement. The primary tool for this is the moisture sorption isotherm , a graphical representation of the equilibrium moisture content of a material as a function of the surrounding relative humidity at a constant temperature.[6]

Experimental Determination of Moisture Sorption Isotherms

Dynamic Vapor Sorption (DVS) is the state-of-the-art technique for generating moisture sorption isotherms.[7][8][9] This gravimetric method involves placing a sample on a highly sensitive microbalance within a chamber where the relative humidity is precisely controlled and varied in a stepwise manner.[8][10] The mass of the sample is continuously monitored until it reaches equilibrium at each RH step.[10]

CAUTION: Sodium hydroxide is a highly corrosive material that can cause severe burns.[4] All handling should be performed in a controlled environment, such as a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Sample Preparation:

-

Carefully transfer a small, representative sample of this compound (typically 5-10 mg) onto the DVS sample pan.

-

Ensure the sample is evenly distributed to maximize surface area exposure.

-

The entire sample handling process should be conducted in a low-humidity environment (e.g., a glove box with a desiccant) to minimize premature moisture absorption.

-

-

Instrument Setup and Equilibration:

-

Place the sample pan onto the DVS instrument's microbalance.

-

Seal the sample chamber and purge with a dry inert gas (e.g., nitrogen) to establish a baseline of 0% RH.

-

Allow the sample to equilibrate at 0% RH until a stable mass is recorded. This initial mass represents the dry weight of the sample.

-

-

Sorption Phase (Increasing Humidity):

-

Program the DVS instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the instrument will hold the humidity constant until the sample mass stabilizes (i.e., the rate of mass change falls below a predefined threshold). This indicates that the sample has reached equilibrium with the surrounding atmosphere.

-

-

Desorption Phase (Decreasing Humidity):

-

Once the maximum RH is reached and the sample has equilibrated, program the instrument to decrease the humidity in the same stepwise manner back to 0% RH.

-

Again, allow the sample to reach mass equilibrium at each step.

-

-

Data Analysis:

-

The instrument software will plot the percentage change in mass against the relative humidity for both the sorption and desorption phases, generating the moisture sorption isotherm.

-

The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the material's structure and how it interacts with water.

-

Critical Relative Humidity (CRH) Data

The following table summarizes the known critical relative humidity for this compound. It is important to note that the CRH can be influenced by temperature, generally decreasing as temperature increases.[5]

| Compound | Temperature | Critical Relative Humidity (CRH) |

| This compound (NaOH·H₂O) | Not Specified | 10% - 15% RH |

Data derived from a patent document; specific temperature was not provided.

Controlling the Environment: Practical Strategies and Considerations

Given the low CRH of this compound, stringent control of the ambient humidity is essential during its handling, storage, and processing.

Laboratory-Scale Humidity Control

For experimental work, controlled humidity environments can be created using desiccators containing saturated salt solutions. These solutions maintain a constant relative humidity in a sealed chamber at a given temperature.

Table of Saturated Salt Solutions for Humidity Control

| Saturated Salt Solution | Relative Humidity at 25°C (%) |

| Potassium Sulfate (K₂SO₄) | 97.3 |

| Potassium Nitrate (KNO₃) | 93.6 |

| Sodium Chloride (NaCl) | 75.3 |

| Magnesium Nitrate (Mg(NO₃)₂) | 52.9 |

| Magnesium Chloride (MgCl₂) | 32.8 |

| Lithium Chloride (LiCl) | 11.3 |

Note: These values are for creating environments with known, stable humidity levels for experimental purposes.

Industrial-Scale Humidity Control

In manufacturing and storage facilities, maintaining a low-humidity environment is critical to prevent product degradation. This is typically achieved through the use of industrial dehumidification systems. It is recommended to maintain storage and processing areas at a relative humidity below 10%.

Impact on Pharmaceutical Development and Manufacturing

The hygroscopic nature of this compound has significant implications in pharmaceutical applications where it might be used as a pH adjuster or a raw material.

-

Stability: Uncontrolled moisture absorption can lead to the deliquescence of the solid, forming a concentrated and highly corrosive solution. This can compromise the stability of the active pharmaceutical ingredient (API) and other excipients in a formulation.

-

Handling and Flowability: Caking and clumping due to moisture uptake can impede powder flow during manufacturing processes such as blending and tableting, leading to inconsistencies in dosage and product quality.

-

Packaging: Proper packaging is crucial to protect hygroscopic materials from atmospheric moisture. High-barrier packaging materials and the inclusion of desiccants are often necessary.

Visualizing the Workflow and Key Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for DVS analysis and the relationship between environmental humidity and the state of this compound.

Conclusion: A Proactive Approach to a Reactive Material

The pronounced hygroscopic nature of this compound necessitates a proactive and informed approach to its handling and use in controlled environments. By understanding its low critical relative humidity and employing robust environmental controls and appropriate analytical techniques like Dynamic Vapor Sorption, researchers and drug development professionals can mitigate the risks associated with moisture-induced degradation and ensure the integrity and performance of their products. This guide serves as a foundational resource for navigating the complexities of this versatile yet demanding chemical compound.

References

-

Dynamic vapor sorption. (2023, November 18). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Caustic soda. (n.d.). ChemBK. Retrieved January 13, 2026, from [Link]

-

Sodium hydroxide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

WATER ACTIVITY OF SATURATED SALT SOLUTION AT 5, 15, 25 AND 35C. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Control of relative humidities with aqueous solution of sodium hydroxide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Critical relative humidity. (2023, October 29). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Dynamic Vapor Sorption (DVS) Analysis. (n.d.). ProUmid. Retrieved January 13, 2026, from [Link]

-

How can I estimate how much humidity is present in a NaOH granulate?. (2017, March 27). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]

-

Dynamic Vapor Sorption. (n.d.). Surface Measurement Systems. Retrieved January 13, 2026, from [Link]

-

Sodium hydroxide is heated to 150 degrees, and water droplets can be collected. Potassium.... (2023, May 13). Quora. Retrieved January 13, 2026, from [Link]

-

Moisture sorption isotherm. (2023, November 18). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS. (n.d.). METER Group. Retrieved January 13, 2026, from [Link]

-

Moisture Sorption Isotherms. (n.d.). ProUmid. Retrieved January 13, 2026, from [Link]

-

Dynamic Vapor Sorption | AQUALAB. (n.d.). METER Group. Retrieved January 13, 2026, from [Link]

-

Effect of NaOH Concentration on Sorption Isotherm of Carboxymethyl Rice Starch Films and Prediction Models. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Dynamic Vapor Sorption. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]

-

Effect of NaOH Concentration on Sorption Isotherm of Carboxymethyl Rice Starch Films and Prediction Models. (n.d.). ThaiScience. Retrieved January 13, 2026, from [Link]

-

Is there a solution of decreasing the hygroscopicity of caustic soda pellets via coating?. (2022, May 12). ResearchGate. Retrieved January 13, 2026, from [Link]

-

4.1. WATER ACTIVITY. (n.d.). Retrieved January 13, 2026, from [Link]

-

Sodium hydroxide. (2024, January 10). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Water activity of the salt solutions at different temperatures. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Theoretical Prediction of the Water Activity of Standard Saturated Salt Solutions at Various Temperatures. (1986, July 1). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Understanding water activity change in oil with temperature. (2020, January 1). National Institutes of Health. Retrieved January 13, 2026, from [Link]

Sources

- 1. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 2. metrohm.com [metrohm.com]

- 3. lcms.cz [lcms.cz]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 7. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. mt.com [mt.com]

An In-depth Technical Guide to the Spectroscopic and Structural Analysis of Sodium Hydroxide Monohydrate

Abstract

Sodium Hydroxide Monohydrate (NaOH·H₂O), the stable hydrated form of caustic soda, is a critical reagent in the pharmaceutical industry, utilized for pH adjustment, saponification, and as a reactant in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] Its precise chemical and physical form—specifically its hydration state—is paramount for ensuring process control, reaction stoichiometry, and final product purity. Inconsistent hydration can lead to significant variations in concentration, reactivity, and handling properties. This guide provides a comprehensive technical overview of the essential analytical techniques required for the unambiguous characterization of NaOH·H₂O. We will explore the application of vibrational spectroscopy (FTIR and Raman), X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR), and thermal analysis (TGA/DSC), presenting not just the methodology but the causal logic behind their application. The goal is to equip researchers, scientists, and drug development professionals with a robust, self-validating analytical workflow for the definitive identification and quality control of this fundamental raw material.

The Physicochemical & Structural Foundation of NaOH·H₂O

A thorough analysis begins with an understanding of the material's fundamental properties. Sodium hydroxide is highly hygroscopic and readily absorbs moisture and carbon dioxide from the atmosphere.[4] From aqueous solutions, it crystallizes as the monohydrate (NaOH·H₂O) between 12.3 °C and 61.8 °C.[4] This is the most common commercially available solid form, and its properties differ significantly from the anhydrous state.

Crystal Structure

Unlike the anhydrous form, this compound crystallizes in an orthorhombic system with the space group Pbca.[4] The structure consists of layers where each sodium atom is coordinated by six oxygen atoms—three from hydroxide ions and three from water molecules. These layers are held together by hydrogen bonds between the water molecules of adjacent layers.[4] This specific, ordered arrangement gives rise to a unique diffraction pattern and distinct vibrational modes, which form the basis of our analytical approach.

Critical Safety & Handling Protocols

Before any analysis, safety is the primary directive. Sodium hydroxide is extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[5][6] Inhalation of dust or mists is a severe irritant to the respiratory tract.[6]

Mandatory Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[7]

-

Skin Protection: A chemical-resistant suit or apron, boots, and long gloves are essential. Do not use leather, as it is degraded by NaOH.[5]

-

Respiratory: Use a respirator if dust or mist generation is unavoidable or if exposure limits may be exceeded.[5][6]

Handling Procedures:

-

Always work in a well-ventilated area, preferably within a fume hood.

-

When preparing solutions, ALWAYS add caustic to water slowly while stirring , never the reverse, to control the highly exothermic reaction.[7][8]

-

Store in tightly closed, corrosion-resistant containers in a cool, dry place, separate from incompatible materials like acids and metals (especially aluminum and magnesium).[6]